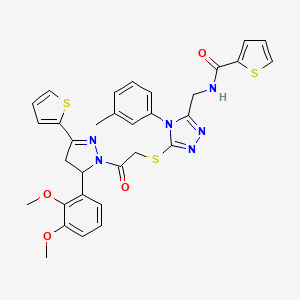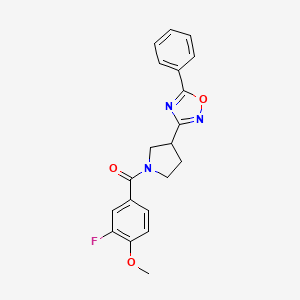![molecular formula C22H23ClN2O5 B2442861 (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1904625-77-9](/img/structure/B2442861.png)
(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H23ClN2O5 and its molecular weight is 430.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidizing Reagents and Polymer Functionalization
Research on polymers and functionalized reagents suggests potential applications in materials science. For example, poly(methyl methacrylate) (PMMA) was functionalized to generate isoxazolinium permanganate resins, which selectively oxidize alcohols to corresponding carbonyl compounds in appreciable yields, showcasing operational simplicity among polymeric reagents (Shiney, Rajan, & Sreekumar, 1996). Similarly, another study presented the synthesis of a new 2-oxazoline monomer with a protected thiol group, leading to copolymers with narrow molar mass distributions and target polymer chain lengths, which after deprotection, yielded poly(2-oxazoline) with pendant thiol groups (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).
Anticancer Activity
Compounds similar in structure to the query have been evaluated for anticancer properties. For instance, various benzoxazepine derivatives were synthesized and assessed for their anticancer properties in breast cancer cells, revealing potent cytotoxicity in both benign and metastatic breast cancer cells, highlighting the potential for therapeutic applications (Odame, Schoeman, Krause, Hosten, Tshentu, & Frost, 2021).
Vascular Cognitive Impairment
A series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates synthesized as histone deacetylase inhibitors were examined for their influence on vascular cognitive impairment (VCI). One compound, in particular, increased cerebral blood flow, attenuated cognitive impairment, and improved hippocampal atrophy in vivo, suggesting potential as a treatment for VCI (Kaur, Fang, Lee, Singh, Nepali, Lin, Yeh, Lai, Chan, Tu, Banerjee, Hu, & Liou, 2019).
Crystal Structure and Molecular Interaction
Investigations into the crystal structure and molecular interactions of related compounds have provided insights into the chemical behavior and potential applications in designing molecules with specific properties. For example, the synthesis and crystal structure determination of a related compound revealed interesting features like intermolecular hydrogen bonding and π-π stacking, which are crucial for understanding molecular interactions (Lee, King, Chenna, Owens, Freeman, Gray, & Velu, 2009).
Propiedades
IUPAC Name |
(E)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O5/c1-28-19-6-3-15(11-20(19)29-2)4-8-21(26)24-9-10-25-13-16-12-17(23)5-7-18(16)30-14-22(25)27/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,24,26)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBSFAKHLKYIJN-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
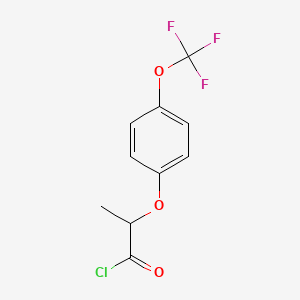

![Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B2442780.png)
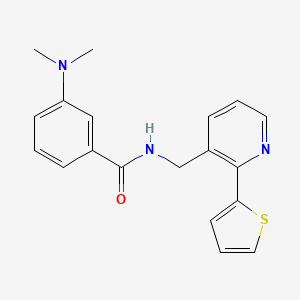
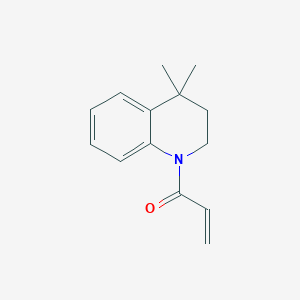


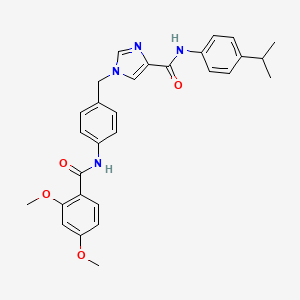
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2442792.png)
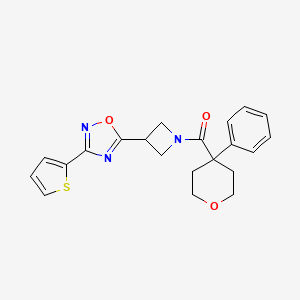
![4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-methyl-1,2-thiazole-3-carboxamide](/img/structure/B2442795.png)

